2-Bromo-1-isobutoxy-4-nitrobenzene
Description
2-Bromo-1-isobutoxy-4-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), an isobutoxy group (position 1), and a nitro group (position 4). Its molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of 286.12 g/mol. The compound’s structure combines electron-withdrawing (nitro, bromo) and bulky electron-donating (isobutoxy) substituents, leading to unique electronic and steric effects.
Synthesis: Typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For instance, nitration of 2-bromo-1-isobutoxybenzene yields the nitro derivative. The isobutoxy group enhances solubility in organic solvents (e.g., dichloromethane, THF) compared to smaller alkoxy substituents.
Applications: Primarily used as an intermediate in pharmaceuticals, agrochemicals, and organic synthesis. Its nitro group facilitates further functionalization (e.g., reduction to amines), while the bromo group enables cross-coupling reactions.
Properties
IUPAC Name |
2-bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCNCPLRUGADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548336 | |
| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288251-95-6 | |
| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isobutoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isobutoxy-4-nitrobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isobutoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The isobutoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of 2-hydroxy-1-isobutoxy-4-nitrobenzene or 2-alkoxy-1-isobutoxy-4-nitrobenzene.
Reduction: Formation of 2-bromo-1-isobutoxy-4-aminobenzene.
Oxidation: Formation of 2-bromo-1-isobutoxy-4-carboxybenzene.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2-Bromo-1-isobutoxy-4-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation processes. These reactions facilitate the development of derivatives that may exhibit enhanced reactivity and biological activity.
Research indicates that this compound possesses potential biological activities:
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the isobutoxy group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .
- Cytotoxic Effects : Preliminary studies suggest that this compound could induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent. Further investigations are needed to elucidate its mechanisms of action and effectiveness .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated as a precursor for synthesizing pharmaceutical compounds. Its derivatives are explored for therapeutic properties, particularly in developing new antimicrobial and anticancer agents .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity profile makes it suitable for various industrial applications, including the manufacture of agrochemicals and other fine chemicals .
Case Study 1: Antimicrobial Activity
A study examined several chalcone derivatives similar to this compound for their antimicrobial properties. The findings indicated that compounds with medium hydrophobicity exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy against resistant strains .
Case Study 2: Cytotoxicity in Cancer Research
Research on cytotoxic effects revealed that derivatives of this compound showed promising results against various cancer cell lines. For instance, compounds were found to induce cell cycle arrest at specific phases, leading to increased apoptosis rates in malignant cells . This highlights the potential for developing new anticancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 2-Bromo-1-isobutoxy-4-nitrobenzene involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. For example, in nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new compounds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s reactivity, stability, and applications can be contextualized by comparing it with analogs. Key compounds for comparison include 4-Bromo-1,2-diaminobenzene, 2-Bromo-4-nitroanisole, and 1-Bromo-3-nitrobenzene.
4-Bromo-1,2-diaminobenzene (C₆H₇BrN₂)
- Substituents: Bromine (position 4), amino groups (positions 1 and 2).
- Properties: Higher nucleophilicity due to electron-rich amino groups. Lower thermal stability (decomposes at ~150°C) compared to the nitro-containing target compound. Soluble in polar solvents (e.g., ethanol, water at acidic pH).
- Applications: Used in dye synthesis and as a ligand precursor. Unlike 2-bromo-1-isobutoxy-4-nitrobenzene, its amino groups enable coordination chemistry but limit stability under oxidizing conditions .
2-Bromo-4-nitroanisole (C₇H₆BrNO₃)
- Substituents : Methoxy (position 1), bromo (position 2), nitro (position 4).
- Properties: Smaller alkoxy group (methoxy) reduces steric hindrance but lowers solubility in non-polar solvents. Melting point (~85°C) is lower than this compound (~120°C) due to reduced molecular symmetry. Reactivity in SNAr reactions is comparable but less selective due to weaker steric effects.
1-Bromo-3-nitrobenzene (C₆H₄BrNO₂)
- Substituents : Bromine (position 1), nitro (position 3).
- Properties: Lacks an alkoxy group, resulting in poor solubility in organic solvents. Higher electrophilicity at the para position due to meta-directing nitro group. Limited utility in cross-coupling reactions compared to the target compound.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Substituents | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₂BrNO₃ | Br (2), isobutoxy (1), NO₂ (4) | ~120 | High in DCM, THF | Pharma intermediates, coupling reactions |
| 4-Bromo-1,2-diaminobenzene | C₆H₇BrN₂ | Br (4), NH₂ (1, 2) | ~150 (decomp.) | Ethanol, acidic water | Dye synthesis, ligands |
| 2-Bromo-4-nitroanisole | C₇H₆BrNO₃ | Br (2), OCH₃ (1), NO₂ (4) | ~85 | Moderate in ethanol | Organic synthesis |
| 1-Bromo-3-nitrobenzene | C₆H₄BrNO₂ | Br (1), NO₂ (3) | ~56 | Low in non-polar solvents | Electrophilic substitution |
Key Research Findings
- Reactivity : The isobutoxy group in this compound sterically hinders electrophilic attack at the ortho position, directing reactions to the para position relative to the nitro group.
- Stability: The nitro group stabilizes the aromatic ring against thermal degradation, making it more robust than amino-substituted analogs .
- Synthetic Utility : Outperforms 1-bromo-3-nitrobenzene in Suzuki-Miyaura coupling due to enhanced solubility and reduced side reactions.
Biological Activity
2-Bromo-1-isobutoxy-4-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Bromine atom : Contributes to nucleophilic substitution reactions.
- Nitro group : Implicated in various biological activities, including potential anticancer effects.
- Isobutoxy group : Influences the compound's lipophilicity and solubility.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds with varied biological properties.
- Reduction Reactions : The nitro group can be reduced to an amino group, which may enhance the compound's interaction with biological targets.
- Electrophilic Aromatic Substitution : The presence of the nitro group can activate the aromatic ring for electrophilic attacks, potentially increasing antibacterial activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μM |
| Pseudomonas aeruginosa | 30 μM |
| Mycobacterium tuberculosis | < 1 μg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inhibiting tumor growth in vitro and in vivo:
- Cell Line Studies : In studies involving MCF cell lines, the compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity .
- In Vivo Studies : In murine models, treatment with this compound resulted in suppressed tumor growth compared to control groups.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Activity :
- Study on Anticancer Effects :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
